N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S3/c1-27(23,24)21-8-4-5-11(9-21)15(22)20-17-19-13(10-25-17)16-18-12-6-2-3-7-14(12)26-16/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFAIWXVAKOUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the formation of the benzo[d]thiazole and thiazole rings, followed by their coupling with a piperidine derivativeReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfonyl Group Variations: The target compound’s methylsulfonyl group (CH3SO2) is less sterically hindered compared to bulkier aryl sulfonyl groups (e.g., 3-chlorophenyl in 4–10 or 4-chlorobenzenesulfonyl in ). This may enhance metabolic stability and reduce off-target interactions.
Heteroaromatic Core Modifications :
- Replacing the benzo[d]thiazole-phenyl core (as in 4–10 ) with a fused benzo[d]thiazole-thiazole system (target compound) could enhance π-π stacking interactions in biological targets.
- Ethoxy or propoxy substitutions (e.g., ) introduce alkoxy groups that may improve solubility but increase lipophilicity.
Synthetic Feasibility :
- Analogs with electron-withdrawing substituents (e.g., halogens) show moderate yields (47–72% ), whereas bulky groups (e.g., 2,4,6-trifluorophenyl in 4–26 ) result in lower yields (16%), highlighting synthetic challenges.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Methylsulfonyl derivatives (e.g., target compound, ) may offer a balance between potency and pharmacokinetic properties compared to halogenated analogs, which are often associated with enhanced target binding but poorer solubility .
- Therapeutic Potential: Compounds in this class are explored as multitarget inhibitors for pain management, with structural features tailored to modulate ion channels or enzymes like COX-2 .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine core substituted with a methylsulfonyl group and two thiazole rings, one of which is fused to a benzothiazole moiety. The molecular formula is , with a molecular weight of approximately 356.44 g/mol. The structural complexity contributes to its varied biological activities.
Research indicates that compounds containing thiazole and benzothiazole derivatives often exhibit significant biological activities, particularly in neuroprotection and enzyme inhibition.
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Similar compounds have shown promising results as nNOS inhibitors, which are crucial for neuroprotective strategies in conditions like Parkinson's disease. For instance, a related compound demonstrated significant binding affinity to the nNOS site with a value of -9.0 kcal/mol, indicating strong interaction potential .
- Cholinesterase Inhibition : Some derivatives have been identified as effective cholinesterase inhibitors, which play a key role in treating Alzheimer's disease. The inhibition of this enzyme can enhance acetylcholine levels, thereby improving cognitive function .
- Anticancer Activity : The thiazole moiety is associated with anticancer properties, with certain compounds exhibiting cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving Bcl-2 protein interactions .
Biological Activity Overview
Case Studies and Research Findings
- Neuroprotective Studies : A study involving a related compound showed significant improvement in motor functions in rat models of Parkinson's disease when treated with the compound, correlating with increased dopamine levels and decreased glutamate levels .
- Anticancer Efficacy : In vitro studies indicated that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines, highlighting their potential as effective anticancer agents .
- Cholinergic Activity : A series of synthesized compounds based on the piperidine scaffold were evaluated for their cholinesterase inhibitory activity, with some compounds showing potent effects comparable to established inhibitors .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of specific substituents on the thiazole and piperidine rings significantly influences the biological activity of these compounds:
- Substituent Effects : Electron-withdrawing groups on the aromatic rings enhance binding affinity to target enzymes.
- Ring Modifications : Alterations in the thiazole ring structure can lead to variations in anticancer efficacy and selectivity for nNOS inhibition.
Q & A
Q. What are the key synthetic strategies for preparing N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide?
The synthesis typically involves sequential coupling of thiazole and benzothiazole moieties with a sulfonylated piperidine core. For example, amide bond formation between a carboxylic acid derivative (e.g., 1-(methylsulfonyl)piperidine-3-carboxylic acid) and an amine-functionalized thiazole intermediate can be achieved via coupling reagents like HATU or EDCI in solvents such as DMF . Purification often employs column chromatography or recrystallization, with final product validation using H/C NMR, HPLC (>98% purity), and HRMS .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Multimodal characterization is critical:
- NMR spectroscopy identifies proton and carbon environments, verifying substituent positions (e.g., methylsulfonyl group at δ ~3.0 ppm in H NMR) .
- Mass spectrometry (e.g., ESI-HRMS) confirms molecular weight within ±2 ppm error .
- HPLC ensures purity (>95%) and detects residual solvents or unreacted intermediates .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
Prioritize target-specific in vitro assays (e.g., enzyme inhibition for kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Structural analogs with benzothiazole-thiazole scaffolds have shown antitumor activity in preliminary studies, suggesting similar evaluation pathways .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Mitigation strategies include:
- Metabolic profiling : Use liver microsomes or CYP450 assays to identify degradation hotspots .
- Structural optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Formulation adjustments : Employ nanoencapsulation or prodrug strategies to improve solubility .
Q. What computational tools are effective for optimizing the compound’s synthesis pathway?
Quantum chemical calculations (e.g., DFT) can model reaction energetics, while machine learning platforms (e.g., ICReDD’s reaction path search) predict optimal solvents, catalysts, and temperatures. For instance, transition-state analysis might reveal steric hindrance in piperidine sulfonylation, guiding reagent selection (e.g., switching from TEA to DIPEA) .
Q. How to address low yields in the final amide coupling step?
Low yields may stem from poor nucleophilicity of the amine or competing side reactions. Solutions include:
- Activation of the carboxylic acid : Pre-form the acid chloride or use uronium-based coupling agents (e.g., HATU) .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve reagent solubility .
- Temperature control : Conduct reactions under ice-cooling to suppress epimerization or degradation .
Q. What strategies validate the compound’s target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., benzophenone) to capture target proteins in live cells .
- SPR or ITC : Quantify binding affinity and thermodynamics with purified target proteins .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates or intact cells after compound treatment .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
Systematically modify:
- Benzothiazole substituents : Introduce halogens or methoxy groups to probe electronic effects .
- Piperidine sulfonyl group : Replace methylsulfonyl with cyclopropylsulfonyl to assess steric impact .
- Linker regions : Vary thiazole-thiazole spacing with methylene or ethylene bridges . Validate changes via in silico docking (e.g., AutoDock Vina) and parallel biological testing .
Q. What analytical techniques resolve spectral overlaps in NMR characterization?
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals in aromatic regions (e.g., benzothiazole vs. thiazole protons) .
- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .
- Isotopic labeling : Use N-enriched amines to simplify nitrogen-coupled carbon assignments .
Q. How to troubleshoot discrepancies between computational predictions and experimental bioactivity?
Reconcile differences by:
- Refining force fields : Adjust parameters in molecular dynamics simulations to better reflect solvation effects .
- Re-evaluating binding poses : Conduct metadynamics simulations to explore alternative protein conformations .
- Validating assay conditions : Ensure physiological pH, ionic strength, and cofactor availability match in silico assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
